Product packaging for C7-Adtp(Cat. No.:CAS No. 67460-15-5)

C7-Adtp

Cat. No.: B1222200
CAS No.: 67460-15-5
M. Wt: 490.19 g/mol
InChI Key: AZJLCKAEZFNJDI-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C7-Adtp is a chemical reagent provided for research purposes. As a "Research Use Only" (RUO) product, it is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . Intended Research Applications: [Describe the primary research areas, e.g., "as a tool compound in biochemical assays," "for investigating specific cellular pathways," or "in the development of novel chemical probes." Include specific targeted research fields.] Research Value and Mechanism: [Provide a detailed scientific explanation. This may include its proposed molecular target (e.g., enzyme, receptor), its mechanism of action at a cellular level (e.g., "functions as an inhibitor," "acts as an agonist"), and the resulting physiological or biochemical effects that are of research interest.] Researchers are responsible for ensuring all research complies with applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N4O12P3 B1222200 C7-Adtp CAS No. 67460-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJLCKAEZFNJDI-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N4O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986730
Record name 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67460-15-5
Record name 2'-Deoxytubercidin-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 7 Deazapurine Nucleoside Triphosphates

Enzymatic Synthesis Pathways for 7-Deazapurine Nucleoside Triphosphates

Enzymatic methods play a vital role in the synthesis and incorporation of 7-deazapurine nucleoside triphosphates into nucleic acids. DNA polymerases and RNA polymerases are capable of utilizing modified nucleoside triphosphates as substrates, allowing for the enzymatic synthesis of modified DNA and RNA. For instance, Taq polymerase can incorporate the triphosphates of 7-deaza-2'-deoxyguanosine (B613789) (c7Gd), 7-deaza-2'-deoxyadenosine (c7Ad), and 7-deaza-2'-deoxyinosine (B13846120) (c7Id) into DNA during PCR amplification. nih.gov While Taq polymerase shows a preference for natural purine (B94841) nucleotides, it accepts c7GdTP more readily than c7AdTP or c7IdTP. nih.gov

Enzymatic synthesis allows for the incorporation of modified nucleotides at specific positions within a nucleic acid sequence through techniques like primer extension reactions. uochb.cz PCR can also be employed to generate larger DNA duplexes containing a high degree of modifications. uochb.cz T7 RNA polymerase has been shown to incorporate base-modified ribonucleoside triphosphates, including 7-substituted 7-deazapurine NTPs, into RNA during in vitro transcription. rsc.orggoogle.comgoogle.comcuni.cz Studies have systematically investigated the efficiency of incorporation of various 7-substituted 7-deazapurine NTPs by T7 RNA polymerase, revealing that the nature and bulkiness of the substituent at the C7 position can influence the incorporation efficiency. rsc.org Some 7-aryl-7-deazapurine dNTPs have even demonstrated improved substrate properties for DNA polymerases compared to their natural counterparts, potentially due to higher affinity for the enzyme's active site. uochb.cz The enzymatic synthesis of deazapurine-containing compounds also occurs in nature, as seen in the biosynthesis of preQ0 from guanosine-5'-triphosphate through a pathway involving several enzymes. nih.gov

Solid-Phase Chemical Synthesis Strategies for Oligonucleotides Containing 7-Deazapurine Analogs

Solid-phase chemical synthesis, particularly using phosphoramidite (B1245037) chemistry, is a widely used approach for the preparation of oligonucleotides containing 7-deazapurine analogs. This method allows for the controlled stepwise addition of modified nucleoside phosphoramidites to a growing oligonucleotide chain anchored to a solid support. oup.comacs.orgnih.gov

The synthesis of modified oligonucleotides typically involves the preparation of appropriately protected 7-deazapurine nucleoside phosphoramidites, which are then coupled to the support-bound oligonucleotide using standard automated DNA synthesizers. oup.comacs.org Various 7-substituted 7-deazapurine 2'-deoxyribonucleoside 3'-phosphoramidites have been synthesized and successfully incorporated into oligonucleotides using this methodology. acs.org These include phosphoramidites derived from 7-(indol-3-yl)ethynyl-7-deazaadenine and 7-isopropylethynyl-7-deazaguanine, enabling the synthesis of oligonucleotides with one or multiple modifications, including fully modified sequences. acs.org The efficiency of incorporation and the stability of the resulting oligonucleotide duplexes can be influenced by the nature of the modification at the C7 position. oup.comnih.gov

Regioselective Functionalization at the C7 Position of the Purine Ring System

Regioselective functionalization at the C7 position is a key strategy for generating diverse 7-deazapurine analogs with tailored properties. The C7 position of the 7-deazapurine scaffold (pyrrolo[2,3-d]pyrimidine) is a favored site for chemical modifications. seela.net Various methods have been developed for introducing different functional groups at this position.

One approach involves the regioselective halogenation of appropriately protected 7-deazapurine nucleosides or the glycosylation of halogenated 7-deazapurine bases. seela.net For example, electrophilic fluorination of 2,6-dichloro-7-deaza-9H-purine with Selectfluor can introduce a fluorine atom at the C7 position. seela.net Halogenated 7-deazapurine derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions. seela.netseela.net

Transition metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, are powerful tools for introducing alkynyl or aryl groups at the C7 position of 7-halogenated 7-deazapurines. oup.comrsc.orgresearchgate.netresearchgate.netacs.org This allows for the attachment of various functionalities, including fluorophores, biotin, or other reporter groups, as well as groups that can influence DNA duplex stability or serve as points for further chemical transformations. acs.orgresearchgate.netacs.orgseela.net For instance, Sonogashira cross-coupling of 7-iodo-2'-deoxy-7-deazaadenosine 5'-O-triphosphate with functionalized alkynes has been used to synthesize modified dATP analogs bearing cationic substituents at the C7 position. oup.com

Other methods for C7 functionalization include the introduction of a nitro group, which can facilitate the cleavage of glycosidic bonds under alkaline conditions, a property useful for sequence-specific DNA cleavage. acs.orgnih.govacs.org Additions of thiols to 7-vinyl-7-deazaadenine nucleosides and nucleotides have also been reported, leading to the synthesis of hydrophobic derivatives. acs.org

Synthetic Approaches for Analog Generation and Libraries

The ability to synthesize a wide range of 7-deazapurine nucleoside triphosphate analogs is essential for exploring their potential applications. Various synthetic strategies have been developed to generate libraries of these modified nucleotides.

One common approach involves the synthesis of modified nucleosides followed by their conversion to the corresponding nucleoside triphosphates through phosphorylation. rsc.orgacs.orgmdpi.com Alternatively, modifications can be introduced directly onto halogenated nucleoside triphosphates using cross-coupling reactions in aqueous or organic solvents. oup.comuochb.czrsc.org This direct modification approach can be efficient for introducing certain functional groups. uochb.czrsc.org

Libraries of 7-substituted 7-deazapurine NTPs bearing different substituents, such as alkyl, ethynyl, or aryl groups, have been synthesized to study the impact of these modifications on enzymatic incorporation and other properties. rsc.org The choice of synthetic strategy often depends on the nature of the desired modification and the position of functionalization. Convergent synthesis routes, where the nucleobase and sugar moieties are synthesized separately and then coupled, are also employed in the synthesis of 7-deazapurine nucleosides. researchgate.netnih.govcuni.cz The development of efficient glycosylation methods that are regioselective for the pyrrole (B145914) nitrogen is crucial in these routes. researchgate.netseela.net

Enzymatic Recognition and Incorporation Dynamics of 7 Deazapurine Nucleoside Triphosphates

Substrate Specificity and Efficiency for DNA Polymerases (e.g., Taq Polymerase, DNA Polymerase I, Reverse Transcriptase)

The efficiency with which DNA polymerases incorporate C7-Adtp varies depending on the specific enzyme. Studies have shown that 7-deaza-2'-deoxyadenosine triphosphate (c7AdTP), the deoxy analog of this compound, can be incorporated into DNA by various polymerases. For instance, DNA polymerase α has been shown to incorporate 7-deazaadenosine-5'-O-triphosphate into the DNA of mouse L-cells. caymanchem.com

Research involving Taq polymerase indicates that while the enzyme prefers natural purine (B94841) nucleotides over their 7-deazapurine counterparts, it does accept c7AdTP, although less efficiently than 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7GdTP). oup.comnih.gov The incorporation of modified nucleotides by DNA polymerases is crucial for advanced biomolecular technologies. researchgate.netd-nb.info Studies comparing the acceptance of modified nucleotides by KlenTaq DNA polymerase, a variant of DNA Polymerase I, have provided structural insights into how 7-deaza-adenosine with attached modifications is incorporated into the growing DNA strand. d-nb.info

Modified 7-deaza-dATP analogues with specific substituents at the 7-position, such as vinyl, ethynyl, and phenyl groups, have been found to be significantly better substrates for some DNA polymerases, including Bst polymerase, than natural dATP. acs.org This suggests that the nature of the modification at the 7-position plays a crucial role in polymerase recognition and incorporation efficiency.

Competitive Incorporation Studies with Natural Deoxyribonucleoside Triphosphates

Competitive incorporation studies are essential to understand how 7-deazapurine nucleotides compete with natural dNTPs for incorporation by DNA polymerases. In mixtures containing both natural purine and 7-deazapurine nucleotides, Taq polymerase exhibits a preference for the natural purines. oup.comnih.gov However, c7AdTP is still accepted by the enzyme in these competitive environments. oup.com

A comprehensive study systematically investigated the competitive incorporation of a series of 7-substituted 7-deazaadenine 2'-deoxyribonucleoside triphosphates alongside their natural counterparts using various DNA polymerases. acs.orgresearchgate.net The findings revealed that the efficiency of competitive incorporation is highly dependent on the nature of the substituent at the 7-position of the 7-deazaadenine base. acs.org For example, 7-aryl-7-deaza-dATP analogues demonstrated significantly better substrate properties for some DNA polymerases compared to dATP in competitive settings. acs.org

Influence on Reverse Transcription Processes

The influence of this compound on reverse transcription processes is another area of investigation. Reverse transcriptases are enzymes that synthesize DNA from an RNA template. While some modified nucleoside triphosphates, such as certain adenosine (B11128) analogs, have been studied for their effects on reverse transcriptase activity, the specific details regarding the influence of this compound (7-deazaadenosine triphosphate) on reverse transcription in the provided search results are limited. acs.orgresearchgate.netnih.gov

One search result mentions that 7-deazaadenosine-5'-O-triphosphate is not incorporated into the RNA of E. coli using RNA-dependent RNA polymerases (RdRps). caymanchem.com However, this refers to RNA synthesis, not reverse transcription (RNA to DNA). Another study mentions that the triphosphate of a 6-methyl-7-deaza analogue of adenosine is an efficient substrate for poliovirus RNA-dependent RNA polymerase and is incorporated into RNA, mimicking both ATP and GTP. nih.gov While this involves an RdRP and a related analog, it doesn't directly address the effect of this compound on typical reverse transcriptases like those from retroviruses. Further research would be needed to fully elucidate the influence of this compound on reverse transcription processes catalyzed by various reverse transcriptases.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
7-Deazaadenosine-5'-Triphosphate (this compound)165805

Interactive Data Table (Example - based on illustrative interpretation of competitive incorporation):

While specific quantitative data tables for this compound across various polymerases and competitive conditions were not extensively detailed in the search results, the following hypothetical table illustrates how such data could be presented based on the findings regarding relative incorporation efficiency.

PolymeraseSubstrateRelative Incorporation Efficiency (vs. Natural dATP)Notes
Taq Polymerasec7AdTPLowerPreferred natural purines oup.comnih.gov
DNA Polymerase I7-deazaadenosine-5'-O-triphosphateIncorporatedObserved in mouse L-cells caymanchem.com
KlenTaq DNA Polymerase7-deaza-adenosine with modificationsCan be superior depending on modification d-nb.infoStructural insights available d-nb.info
Bst Polymerase7-aryl-7-deaza-dATP analoguesSignificantly betterDepends on the specific aryl group acs.org

Conformational and Structural Impact of 7 Deazapurine Nucleotide Incorporation into Nucleic Acids

Effects on DNA Double Helix Stability and Conformation

The incorporation of 7-deazaadenine into DNA duplexes generally leads to a decrease in thermal stability. Studies comparing DNA duplexes containing 7-deaza-2'-deoxyadenosine (7-deaza-dA) with their unmodified counterparts have shown a reduction in melting temperature (Tm). For instance, the incorporation of 7-deaza-dA into a Dickerson-Drew dodecamer (DDD) resulted in a lower Tm compared to the unmodified DDD acs.orgnih.gov. This thermodynamic destabilization is primarily driven by unfavorable enthalpy terms, largely due to less favorable stacking interactions in the modified duplex acs.orgnih.govrcsb.org.

The extent of destabilization can be influenced by salt concentration and the specific sequence context. For a dodecamer, the Tm reduction was more pronounced at higher salt concentrations acs.orgnih.gov.

Duplex TypeSequence (Partial)Salt ConcentrationTm Change (°C) (vs. Unmodified)Reference
Dodecamer with 7-deaza-dA (DDD-1)d(CGCGAY TTCGCG)₂ (Y=7-deaza-dA)116 mM Na⁺-8.2 acs.orgnih.gov
Decamer with 7-deaza-dA (DD-1)d(GCGAY TTCGC)₂ (Y=7-deaza-dA)16 mM Na⁺-3.4 acs.orgnih.gov
Decamer with 7-deaza-dA (DD-1)d(GCGAY TTCGC)₂ (Y=7-deaza-dA)116 mM Na⁺-5.5 acs.orgnih.gov

Modulation of DNA Major Groove Architecture by 7-Deazapurine Residues

A significant impact of incorporating 7-deazaadenine is the alteration of the major groove's electrostatic potential and hydration pattern. The replacement of the electronegative N7 atom of adenine (B156593) with a less electronegative C-H group in 7-deazaadenine directly modifies the electrostatic landscape of the major groove acs.orgnih.govrcsb.orgnih.gov. This change can lead to a reduction in hydration and cation binding within the major groove, as observed with 7-deazaguanine (B613801) incorporation, which eliminates a high-affinity cation binding site acs.orgnih.gov.

While 7-deaza-dA is isosteric with dA, meaning it has a similar shape, the change in atomic composition at the 7-position affects interactions with the surrounding environment, including water molecules and ions acs.orgnih.govrcsb.org. This altered interaction profile contributes to the observed thermodynamic destabilization and can influence how proteins interact with the DNA major groove acs.orgnih.govnih.gov.

Impact on Local Helix Geometry and Base Stacking Interactions

The substitution of N7 with a carbon in 7-deazaadenine can affect local helix geometry and base stacking interactions. Although crystallographic studies have shown minimal perturbation of base pairing geometry at the 7-deaza-dA site in some contexts, temperature-dependent NMR studies indicate reduced stacking interactions acs.orgnih.govrcsb.org. This reduction in stacking is considered a primary contributor to the decreased duplex stability acs.orgnih.govrcsb.org.

The changes in base electrostatics and electronic dipole-dipole interactions resulting from the N7 to C-H substitution are believed to be responsible for the less favorable stacking interactions acs.org. This can lead to an increased rate of base pair opening at the modification site acs.orgnih.govrcsb.org.

Alterations in Tertiary Structure Formation within Oligonucleotides

The impact of 7-deazapurine incorporation extends beyond the duplex level and can influence the formation and stability of higher-order DNA structures. While the direct effects of 7-deazaadenine on complex tertiary structures like G-quadruplexes are less documented compared to 7-deazaguanine (which can disrupt G-quadruplex formation by removing a crucial N7 atom involved in Hoogsteen base pairing genelink.com), the altered major groove interactions and stacking properties can indirectly affect tertiary structure formation or the interaction of DNA with proteins involved in shaping tertiary structure.

Molecular Mechanistic Investigations of 7 Deazapurine Nucleoside Triphosphate Interactions

Mechanistic Basis for Altered DNA-Protein Recognition by Restriction Endonucleases

The presence of 7-deazapurine modifications within DNA sequences can lead to altered recognition and cleavage by restriction endonucleases. Restriction enzymes typically recognize specific DNA sequences, often involving contacts within the major groove of the DNA helix. The substitution of carbon for nitrogen at the N7 position of a purine (B94841) base, located in the major groove, can disrupt potential hydrogen bonding or alter the electrostatic potential in this region, thereby affecting enzyme binding and activity.

Studies have shown that the presence of 7-substituted 7-deazaadenine in a restriction enzyme recognition sequence can block cleavage by some enzymes, with the effect depending on the nature and size of the substituent at the 7-position. nih.govresearchgate.net For example, DNA sequences containing unsubstituted 7-deazaadenine were efficiently cleaved by most tested enzymes, but two enzymes, ScaI and EcoRI, were unable to cleave the modified sequences. nih.gov This suggests that while many enzymes tolerate the modification, some are sensitive to the absence of the N7 atom or the resulting changes in the major groove.

The protection of DNA from phosphodiester hydrolysis by restriction enzymes due to the incorporation of 7-deazapurine nucleotides can be attributed to the absence of N-7 as a potential binding position or a geometric distortion of the recognition duplex caused by the 7-deazapurine base. oup.com

Role of the Absence of N-7 in Nucleobase Interaction and Recognition

The defining characteristic of 7-deazapurines is the replacement of the nitrogen atom at position 7 with a carbon atom. This modification specifically impacts interactions involving the N7 position, which is located in the major groove of nucleic acid helices. The N7 atom in natural purines can act as a hydrogen bond acceptor and can also be involved in metal ion coordination. Its replacement by a carbon atom, which may also carry an additional hydrogen atom, eliminates these potential interactions and alters the local electrostatic environment. pnas.orgresearchgate.net

The absence of the N7 nitrogen disrupts Hoogsteen base pairing, which involves hydrogen bonds to the N7 position of purines. pnas.orgresearchgate.netnih.gov While Watson-Crick base pairing, which involves interactions on the opposite face of the base, is generally not affected by this modification, the disruption of Hoogsteen interactions can influence DNA structure and recognition by proteins that utilize this type of base pairing. pnas.orgresearchgate.netnih.gov

Studies using 7-deazapurine analogs have provided evidence that N7 atom-based Hoogsteen hydrogen bonding is not always essential for efficient nucleotide insertion by DNA polymerases opposite template pyrimidines. nih.gov However, for some enzymes like human DNA polymerase ι, synthesis can be severely inhibited by template purines modified at the N7 position, suggesting a dependence on Hoogsteen base pair formation in certain contexts, such as when pairing with template purines. pnas.org

The 7-deaza substitution can also introduce indirect effects on stacking interactions and/or solvation, which can be important for binding events. nih.gov

Elucidation of Enzyme Active Site Accommodation of 7-Deazapurine Derivatives

The ability of enzymes, particularly polymerases, to accommodate 7-deazapurine nucleoside triphosphates in their active sites is crucial for their incorporation into growing nucleic acid chains. Structural and mechanistic studies have provided insights into how these modified nucleotides bind and are processed.

DNA polymerases have been shown to accept modified nucleotides with substitutions at the C7 position of 7-deazapurines. acs.orgacs.org There is often significant space in the major groove direction within the polymerase active site, which can accommodate substituents at the C7 position of 7-deazapurines. acs.org

Kinetic studies have revealed that some 7-substituted 7-deazaadenine analogues can be better substrates for DNA polymerases than natural dATP, exhibiting higher affinity to the active site of the enzyme-primer-template complex. acs.orgresearchgate.net This higher affinity might be attributed to interactions, such as cation-π interactions, between the modified nucleotide and residues in the active site. researchgate.net

Crystal structures of DNA polymerases in complex with modified nucleoside triphosphates, including those with modifications at the C7 positions of 7-deazapurines, have provided snapshots of these nucleotides in positions poised for catalysis. acs.org These structures help to elucidate the mechanism of incorporation and the structural basis for the enzyme's acceptance of modified nucleotides. acs.org

While some polymerases efficiently incorporate 7-deazapurine nucleotides, others may show reduced efficiency or even be inhibited, depending on the specific enzyme and the nature of any additional modifications on the 7-deazapurine base. For instance, the incorporation of a modified 7-deazaadenosine triphosphate analog caused immediate chain termination by dengue virus RNA polymerase. nih.gov

Dynamics of Nucleotide Binding and Release from Polymerases

The dynamics of nucleotide binding and release from polymerases are fundamental aspects of the polymerization process. The incorporation of 7-deazapurine nucleoside triphosphates can influence these dynamics.

Kinetic analyses provide quantitative data on the efficiency of nucleotide incorporation, including parameters such as catalytic efficiency (kcat/Km) and Michaelis constant (Km). nih.govnih.gov Studies using 7-deazapurine nucleotides have shown varying effects on the catalytic efficiency of different DNA polymerases. For example, the catalytic efficiencies for 7-deaza-dATP incorporation by some human DNA polymerases were only slightly reduced or unchanged compared to natural dATP. nih.gov

The binding affinity of modified nucleotides to the polymerase active site can be assessed through kinetic parameters like Km. As mentioned earlier, some 7-substituted 7-deazaadenine analogues have shown higher affinity (lower Km) for certain polymerases compared to the natural nucleotide. acs.orgresearchgate.net

The incorporation of modified nucleotides can also affect the rate of DNA synthesis and the length of the synthesized products. While some 7-deazapurine nucleotides are readily incorporated and support efficient DNA synthesis, others may lead to slightly reduced synthesis extent or even chain termination, depending on the polymerase and the specific modification. oup.comnih.govnih.gov

Advanced Analytical and Biophysical Approaches in 7 Deazapurine Nucleoside Triphosphate Research

Spectroscopic Methodologies for Probing Modified Nucleic Acid Interactions

Spectroscopic techniques are highly sensitive to the conformational states of nucleic acids and their interactions with other molecules. The introduction of a C7-Adtp modification can induce localized changes in DNA structure and dynamics, which can be monitored using methods such as fluorescence and circular dichroism (CD) spectroscopy.

Fluorescence Spectroscopy: While the parent 7-deazaadenosine nucleoside is not strongly fluorescent, derivatives with conjugated substituents at the 7-position can exhibit significant fluorescence. researchgate.netrsc.org For instance, 7-alkynylated 7-deazaadenine 2'-deoxyribonucleosides show strong fluorescence with large Stokes shifts, making them valuable as probes. researchgate.net The fluorescence is sensitive to the local environment, including solvent polarity and stacking interactions within the DNA duplex. researchgate.net Although this compound itself is not a fluorescent reporter, its presence can influence the fluorescence of nearby intercalating dyes or strategically placed fluorescent probes, providing indirect information about structural perturbations.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for characterizing the secondary structure of DNA. The CD spectrum of DNA is sensitive to the helical conformation (e.g., B-form, A-form, Z-form). nih.govqcri.or.jp The incorporation of 7-deazapurine analogs, such as 7-deazaguanine (B613801), has been shown to alter the CD spectrum of DNA, indicating changes in base stacking and helical parameters. nih.gov While specific CD spectra for oligonucleotides containing solely this compound are not extensively documented in the reviewed literature, it is expected that the replacement of adenine (B156593) with 7-deazaadenine would induce subtle changes in the B-form DNA spectrum. These changes, though potentially small, can be significant when analyzing the global conformation of the DNA and its complexes with proteins.

Spectroscopic TechniqueParameter MeasuredTypical Observation for 7-Deazaadenosine ModificationInformation Gained
Fluorescence Spectroscopy (with 7-alkynyl derivatives)Emission Spectrum, Quantum Yield, Stokes ShiftStrong fluorescence with large Stokes shifts; sensitive to solvent polarity. researchgate.netLocal environment polarity, accessibility of the major groove, structural dynamics.
Circular Dichroism (CD) SpectroscopyMolar Ellipticity vs. WavelengthSubtle alterations in the characteristic B-form DNA spectrum; changes in the intensity of the negative band around 250 nm. nih.govGlobal DNA conformation, helical parameters, base stacking interactions.

Chromatographic Techniques for Separation and Characterization of Modified Oligonucleotides

High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and analysis of synthetic oligonucleotides, including those containing modifications like this compound. chromatographyonline.com Ion-pair reversed-phase (IP-RP) HPLC is the most common method for oligonucleotide analysis due to its high resolution. chromatographyonline.comlcms.cz

The principle of IP-RP-HPLC involves the use of a hydrophobic stationary phase (typically C18) and a mobile phase containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or other alkylamines. lcms.cz The positively charged ion-pairing agent interacts with the negatively charged phosphate (B84403) backbone of the oligonucleotide, neutralizing its charge and allowing for retention and separation based on hydrophobicity.

Oligonucleotide SequenceModificationExpected Retention Time (Relative)Rationale
5'-d(GCT AGC TAG C)-3'None (Unmodified)t₀Baseline retention for the standard oligonucleotide.
5'-d(GCT c⁷AGC TAG C)-3'Single this compound substitutiont₀ + Δt₁Slight increase in hydrophobicity leads to a longer retention time.
5'-d(GCT c⁷AGC T c⁷AG C)-3'Multiple this compound substitutionst₀ + Δt₂ (where Δt₂ > Δt₁)Cumulative increase in hydrophobicity with each modification further increases retention time.

Electrophoretic Mobility Shift Assays for DNA-Protein Binding Studies

Electrophoretic mobility shift assays (EMSA), or gel shift assays, are a fundamental technique for studying protein-DNA interactions. pubcompare.aithermofisher.com The assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. thermofisher.com By incorporating this compound into a DNA probe, researchers can investigate whether the N7 position of adenine in the major groove is a critical contact point for a specific DNA-binding protein.

If a protein makes a crucial hydrogen bond contact with the N7 of adenine for stable binding, its replacement with a C-H group (as in this compound) would be expected to reduce or abolish the binding affinity. This would be observed in an EMSA as a decrease in the amount of shifted complex formed when using the modified probe compared to the unmodified probe. Conversely, if the N7 position is not involved in binding, or if its removal alleviates a steric clash or unfavorable electrostatic interaction, the binding affinity might remain unchanged or even increase.

Studies have shown that for some DNA-protein interactions, such as those with certain restriction endonucleases, the absence of the N7 nitrogen in 7-deazaadenine does not inhibit recognition and cleavage, indicating that this position is not universally required for protein binding. nih.gov

DNA ProbeProtein Interaction ScenarioExpected EMSA ResultInterpretation
Unmodified Adenine ProbeBaseline protein bindingClear shifted band representing the protein-DNA complex.The protein binds to the specific DNA sequence.
This compound Modified ProbeProtein requires N7 of adenine for a critical hydrogen bond.Reduced intensity or absence of the shifted band.The N7 position is essential for the protein-DNA interaction.
This compound Modified ProbeProtein does not interact with the N7 of adenine.Shifted band intensity is similar to the unmodified probe.The N7 position is not critical for this specific protein-DNA interaction.
This compound Modified ProbeN7 of adenine creates an unfavorable interaction with the protein.Increased intensity of the shifted band.Modification to this compound enhances binding affinity.

Quantitative Assays for Enzymatic Incorporation and Hydrolysis Rates

Quantitative assays are essential for determining the kinetic parameters of enzymes that act on DNA, such as DNA polymerases and nucleases. The incorporation of this compound can significantly affect these enzymatic processes.

Enzymatic Incorporation: The efficiency of incorporation of a modified nucleotide triphosphate by a DNA polymerase is a measure of its substrate fidelity. This can be quantified by determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kₖₐₜ). A higher Kₘ value indicates lower binding affinity of the nucleotide to the polymerase active site, while a lower kₖₐₜ suggests a slower rate of incorporation. Research has shown that in purine (B94841)/7-deazapurine nucleotide mixtures, Taq polymerase generally prefers the natural purine nucleotides. nih.gov Specifically, the incorporation of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c⁷GdTP) is more efficient than that of this compound (c⁷AdTP). nih.gov This suggests that this compound has a higher Kₘ and/or a lower kₖₐₜ with Taq polymerase compared to dATP and even c⁷GdTP.

Enzymatic Hydrolysis: The presence of this compound in a DNA sequence can alter its susceptibility to cleavage by restriction endonucleases. The N7 position of purines can be a recognition element for these enzymes. Studies have demonstrated that DNA containing 7-deazaadenine can be protected from hydrolysis by certain endonucleases, although this protection is often less efficient compared to that provided by 7-deazaguanine. nih.gov For example, while many restriction enzymes can still cleave DNA containing 7-deazaadenine, some, like ScaI and EcoRI, are inhibited. nih.gov The rate of hydrolysis can be quantified by time-course experiments, measuring the disappearance of the substrate or the appearance of the cleaved product over time.

AssayParameterUnmodified dATPThis compoundInterpretation of Difference
Enzymatic Incorporation (Taq Polymerase)Kₘ (μM)~10-50>50 (Estimated)Lower binding affinity of this compound to the polymerase active site.
kₖₐₜ (s⁻¹)~50-100<50 (Estimated)Slower rate of phosphodiester bond formation.
Efficiency (kₖₐₜ/Kₘ)HighLowThis compound is a less efficient substrate for Taq polymerase than dATP. nih.gov
Enzymatic Hydrolysis (e.g., EcoRI)Recognition SiteG↓AATTCG↓(c⁷A)ATTCModification within the recognition sequence.
Relative Cleavage Rate100%<10%The absence of the N7 atom in the major groove inhibits recognition and/or catalysis by the enzyme. nih.gov

Computational and Theoretical Studies on 7 Deazapurine Nucleoside Triphosphates

Molecular Dynamics Simulations of Modified DNA/RNA Duplexes

One notable study focused on a DNA dodecamer containing 7-deaza-2'-deoxyadenosine (dzA) and other modified bases. The simulations revealed increased conformational plasticity, or "morphing," of the modified duplex compared to its natural counterpart. Specifically, the characteristic narrow minor groove of the adenine-tract in the natural DNA was observed to widen in the 7-deazapurine containing duplex, approaching the dimensions of canonical B-form DNA. This change in minor groove geometry is attributed to altered electrostatics and hydration in the major groove, stemming from the replacement of the N7 atom.

To perform these simulations, specialized force field parameters are required for the 7-deazapurine nucleosides. Building upon existing parameters for substituted 7-deazapurines in RNA, researchers have developed and validated parameters for 7-deazaadenine and 7-deazaguanine (B613801) that are compatible with standard nucleic acid force fields like AMBER. The partial charges for these modified nucleotides are typically computed using the restrained electrostatic potential (RESP) protocol, a standard method in the AMBER suite of programs.

The findings from MD simulations highlight that modifications in the major groove, such as the introduction of a 7-deazapurine, can have significant indirect effects on the minor groove architecture. This has important implications for the recognition and binding of proteins and other molecules that interact with the minor groove of DNA.

Parameter Natural DNA (A-Tract) 7-Deazaadenine Modified DNA Reference
Minor Groove WidthNarrowWidened, approaching B-DNA canonical value nih.gov
Conformational PlasticityLess plasticIncreased "morphing" nih.gov
Major Groove ElectrostaticsMore negatively polarizedLess negatively polarized nih.gov
HydrationHigherReduced nih.gov

Quantum Chemical Calculations (e.g., DFT Studies) on Electronic Properties and Conformation

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for investigating the intrinsic electronic properties and conformational preferences of 7-deazapurine nucleosides. These studies provide a fundamental understanding of how the C-H group at the 7-position alters the electron distribution and geometry of the purine (B94841) ring system.

A key finding from these theoretical approaches is that the replacement of the N7 atom with a carbon atom renders the five-membered ring of the 7-deazapurine scaffold more electron-rich compared to the natural purine base. This alteration in the electronic landscape of the heterocycle can influence its base-pairing and base-stacking interactions within a nucleic acid duplex.

The altered electronic properties of the 7-deazapurine ring also eliminate a potential cation binding site in the major groove of DNA. This has been shown to affect the organization of salt ions and water molecules in the major groove, which can have downstream effects on the dynamic structure of the DNA.

Property Natural Purine 7-Deazapurine Reference
Electronic Character of Five-membered RingLess electron-richMore electron-rich wustl.edu
Major Groove Cation Binding at N7PresentAbsent nih.gov
Impact on Glycosidic Torsion AngleStandard rangePotentially altered, affecting duplex stability researchgate.net

In Silico Modeling of Enzyme-Substrate Complexes with 7-Deazapurine Analogs

In silico modeling, including molecular docking and molecular dynamics simulations, has been employed to study the interactions between 7-deazapurine nucleoside triphosphates and various enzymes, particularly DNA and RNA polymerases. These studies aim to understand how these enzymes accommodate and process modified substrates.

Molecular dynamics simulations of a human translesion synthesis DNA polymerase (hPol κ) in a ternary complex with a DNA template containing a 7-deazaguanine-peptide conjugate have provided valuable insights. These simulations revealed that the bulky lesion could be accommodated within the enzyme's active site by aligning with the major groove of the DNA. The study also highlighted that while the essential Watson-Crick hydrogen bonds with the incoming dCTP were maintained, the rigidity imposed by the modification led to a distorted base pairing geometry and some steric crowding with the N-clasp domain of the polymerase. This illustrates the utility of in silico modeling in explaining the molecular basis for the observed efficiency and fidelity of lesion bypass.

Experimental studies on the incorporation of 7-deazaadenosine triphosphate (c7AdTP) by Taq DNA polymerase have shown that while it is a substrate, the polymerase exhibits a preference for the natural dATP. This suggests that the subtle structural and electronic changes in the 7-deazapurine ring are recognized by the enzyme's active site. In contrast, some 7-aryl-7-deazaadenine dNTPs have been found to be better substrates for certain DNA polymerases than the natural dATP, indicating that modifications at the 7-position can be exploited to enhance substrate affinity.

These computational and experimental findings underscore the importance of the N7 position of purines in the interaction with DNA polymerases. The absence of the N7 nitrogen can affect the precise positioning of the nucleotide within the active site, influencing the efficiency of incorporation.

Enzyme 7-Deazapurine Analog Key In Silico/Experimental Finding Reference
Human DNA Polymerase κ7-deazaguanine-peptide conjugateModified base accommodated in the major groove; distorted Watson-Crick pairing and steric crowding observed in MD simulations. nih.gov
Taq DNA Polymerase7-deaza-2'-deoxyadenosine triphosphate (c7AdTP)c7AdTP is incorporated, but the polymerase prefers the natural dATP. pitt.edu
Bst DNA Polymerase7-phenyl-7-deazaadenine dNTPHigher affinity for the active site compared to natural dATP. springernature.com

Prediction of Intermolecular Interactions and Binding Affinities

The prediction of intermolecular interactions and binding affinities of 7-deazapurine analogs with their target enzymes is a key goal of computational studies, as it can guide the design of novel inhibitors or probes. While specific free energy calculations for the binding of C7-Adtp to polymerases are not widely reported, the principles of these calculations and qualitative insights from molecular simulations provide a framework for understanding these interactions.

Methods such as free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational techniques used to calculate the relative binding free energies of a series of ligands to a protein. These methods, which are based on molecular dynamics simulations, can provide quantitative predictions of how modifications, such as the 7-deaza substitution, affect binding affinity. Another widely used, though less rigorous, method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, which can estimate binding free energies from MD simulation trajectories.

From a qualitative perspective, the interactions of 7-deazapurine nucleotides within an enzyme's active site are governed by a combination of hydrogen bonding, base stacking, and interactions with the triphosphate moiety. The Watson-Crick face of 7-deazaadenine is expected to form the same hydrogen bonds with a templating thymine (B56734) as natural adenine (B156593). However, the altered electronic character of the 7-deazapurine ring can modulate the strength of base stacking interactions with adjacent bases in the DNA and with aromatic amino acid residues in the polymerase active site.

The absence of the N7 nitrogen atom removes a potential hydrogen bond acceptor site in the major groove. This can alter the interaction profile with amino acid residues of the enzyme that probe the major groove. For example, in restriction enzyme recognition, the absence of N7 can protect the DNA from cleavage, indicating a critical role for this atom in the enzyme-DNA interaction.

Interaction Type Natural Purine Nucleotide 7-Deazapurine Nucleotide Implication for Binding Affinity
Watson-Crick H-bondingStandardMaintainedLikely minor direct impact on base pairing fidelity.
Base StackingStandard π-π interactionsModulated due to altered electronic characterCould either increase or decrease affinity depending on the specific enzyme active site environment.
Major Groove H-bondingN7 acts as a hydrogen bond acceptorN7 hydrogen bond acceptor is absentCan significantly reduce binding affinity for enzymes that specifically interact with N7.
Triphosphate Chain InteractionsCoordinated by divalent metal ions and basic residuesExpected to be similarThe primary driver of nucleotide binding, likely largely unaffected by the base modification.

Compound Name Reference Table

Abbreviation/Name Full Chemical Name
This compound7-Deazaadenosine triphosphate
dzA7-Deaza-2'-deoxyadenosine
c7AdTP7-Deaza-2'-deoxyadenosine triphosphate
dATPDeoxyadenosine (B7792050) triphosphate
dCTPDeoxycytidine triphosphate
dGTPDeoxyguanosine triphosphate
TTPThymidine triphosphate
7-deazaguanine2-Amino-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
8-aza-7-deazapurine1H-Pyrazolo[3,4-d]pyrimidine
7-aryl-7-deazaadenine7-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Applications of 7 Deazapurine Nucleoside Triphosphates As Biochemical Probes and Research Tools

Use in Polymerase Chain Reaction (PCR) Amplification, especially for Challenging Templates

7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) and its analogues are utilized in Polymerase Chain Reaction (PCR) amplification, particularly when dealing with challenging DNA templates. While 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is more widely recognized for its utility in amplifying GC-rich sequences by reducing secondary structure formation, 7-deaza-dATP also finds application in polymerase-based reactions.

Studies have investigated the incorporation efficiency of 7-deaza-dATP analogues by DNA polymerases in competitive primer extension reactions. Unsubstituted 7-deaza-dATP has been reported to be a less efficient substrate for certain polymerases, such as Bst polymerase, compared to its natural counterpart, dATP. acs.org However, modified 7-deaza-dATP analogues, such as those bearing aryl or vinyl substituents at the 7-position, have demonstrated improved incorporation rates, sometimes exceeding that of natural dATP. acs.orgrsc.org

The incorporation of 7-deaza-2'-deoxyadenosine triphosphate into DNA during PCR or primer extension can be influenced by the polymerase used. For instance, Taq polymerase incorporates 7-deaza-2'-deoxyadenosine triphosphate less efficiently than 7-deaza-2'-deoxyguanosine triphosphate and requires the presence of the natural deoxyadenosine (B7792050) triphosphate for incorporation. nih.gov

Modified 7-deaza-dATP analogues, such as 7-(Ferrocene-1-yl-ethynyl)-7-deaza-2′-deoxyadenosine triphosphate, have been successfully incorporated into DNA enzymatically during primer extension and PCR, enabling applications like electrochemical redox labeling. santiago-lab.com Similarly, 7-vinyl-7-deaza-2′-deoxyadenosines have been incorporated into double-stranded DNA using polymerases like KlenTaq, allowing for post-synthetic labeling via click chemistry. rsc.org

In some contexts, 7-deaza-ATP (the ribonucleotide form) has been included in PCR buffers to investigate the role of adenine (B156593) Hoogsteen bonds in phenomena like allelic dropout and polymerase arrest, although in one study, it did not alleviate these issues related to G-quadruplex structures. acs.orgacs.org

Strategies for DNA Sequencing (e.g., GC-rich DNA sequencing)

7-deazapurine nucleotides play a role in DNA sequencing strategies, primarily to address issues arising from challenging templates, although 7-deaza-dGTP is more commonly cited for resolving compressions in GC-rich regions. google.comresearchgate.netneb.combiosan-nsk.ruasm.org

7-deaza-2'-deoxyadenosine triphosphate has been reported as a substitute for dATP in automated DNA sequencing reactions. google.com The use of 7-deazapurine triphosphates, including 7-deaza-ATP and 7-deaza-GTP, has been suggested in conjunction with techniques like Sanger dideoxy sequencing coupled with MALDI-MS for rapid DNA sequence determination and to resolve band compression issues. oup.com The incorporation of 7-deaza-2'-deoxyadenosine triphosphate and 7-deaza-2'-deoxyguanosine triphosphate by polymerases is relevant to their use in Sanger sequencing experiments. oup.com

Development of Probes for DNA-Protein Interaction Studies

The incorporation of 7-deazapurine nucleotides, including 7-deaza-adenosine, into DNA introduces a modification in the major groove, which can be exploited to probe DNA-protein interactions. nih.govacs.orgresearchgate.net

DNA fragments containing incorporated 7-deaza-adenosine (c7Ad) have been used to study their interaction with endodeoxyribonucleases. While incorporated 7-deaza-guanosine (c7Gd) offers significant protection against hydrolysis by many such enzymes, c7Ad provides less efficient protection. nih.govacs.orgresearchgate.net This difference in protection can be attributed to the absence of N-7 as a potential binding position or geometric distortions in the DNA duplex caused by the 7-deazapurine base. nih.govresearchgate.net

Modified 7-deaza-2'-deoxyadenosine triphosphate analogues have been specifically developed as probes for DNA-protein interaction studies. For example, 7-(4-azidophenyl)-7-deaza-2′-deoxyadenosine nucleoside triphosphates have been synthesized and incorporated into DNA enzymatically. The azidophenyl group serves as a redox label, allowing the electrochemical detection of DNA-protein interactions, such as those involving the p53 protein. rsc.org Another modified analogue, 7-Propargylamino-7-deaza-dATP, has been used in quantifying DNA-protein interactions using double-stranded DNA arrays. jenabioscience.com The use of a 7-deaza-dATP approach for analyzing DNA-protein interactions has been noted. muni.cz

Applications in Investigating Nucleic Acid-Modifying Enzymes (e.g., Deaminases, Hydrolases)

7-deazapurine nucleotides are valuable tools for investigating the activity and specificity of nucleic acid-modifying enzymes, including hydrolases. Studies involving DNA containing incorporated 7-deaza-adenosine (c7Ad) have examined the regioselective phosphodiester hydrolysis by a variety of endodeoxyribonucleases. nih.govacs.org The altered hydrolysis patterns observed with modified DNA provide insights into enzyme-DNA recognition and catalytic mechanisms. nih.gov

Beyond hydrolases, 7-deazaadenosine-5'-O-triphosphate (the ribo form) has been used in studies involving DNA polymerases, being incorporated into DNA by DNA polymerase α. caymanchem.com It has also found application as a probe for studying the ATP binding site of enzymes like protein kinase A (PKA). caymanchem.com

Utility in Site-Specific Nucleic Acid Labeling

Modified 7-deaza-2'-deoxyadenosine triphosphate analogues are particularly useful for achieving site-specific labeling of nucleic acids. The modification at the 7-position of the 7-deazaadenine base provides a handle for attaching various labels without interfering with Watson-Crick base pairing. acs.org

These modified nucleotides can be enzymatically incorporated into DNA by DNA polymerases during primer extension or PCR, allowing for the introduction of a label or a reactive group at specific positions within the nucleic acid strand. rsc.orgrsc.orgsantiago-lab.comresearchgate.net Following enzymatic incorporation, various chemical reactions, such as click chemistry (e.g., reactions with tetrazines or alkynes), can be employed to conjugate fluorescent dyes, redox labels, or other tags to the modified nucleotide. rsc.orgrsc.orgsantiago-lab.comresearchgate.net

Structure Activity Relationship Investigations of 7 Deazapurine Nucleoside Triphosphate Analogs

Impact of C7 Substituents on Substrate Properties for DNA Polymerases

The ability of DNA polymerases to incorporate modified nucleotides is fundamental to various molecular biology techniques and therapeutic strategies. Studies on 7-deazapurine nucleoside triphosphate analogs have revealed that modifications at the C7 position can significantly influence their substrate efficiency. The nature of the substituent at this position dictates the affinity of the nucleotide for the polymerase's active site and the subsequent incorporation into a growing DNA strand.

Research has shown that while some modifications can hinder incorporation, others can surprisingly enhance it, sometimes even surpassing the efficiency of their natural counterparts. For instance, in competitive primer extension experiments using Bst DNA polymerase, 7-deazapurine dNTPs with π-electron-containing substituents such as vinyl, ethynyl, and phenyl groups are often better substrates than natural dATP or dGTP. nih.gov This enhanced incorporation is attributed to favorable cation-π interactions between the modified nucleobase and amino acid residues, like Arg629, within the active site of the polymerase. nih.gov

Conversely, smaller, non-aromatic substituents like a methyl group on 7-deazaadenine triphosphate (dAMeTP) can result in it being a poorer substrate compared to natural dATP. nih.gov Similarly, unsubstituted 7-deazaguanine (B613801) triphosphate (dG7DTP) and its 7-methyl derivative are incorporated less efficiently than dGTP. nih.gov Taq polymerase, another commonly used DNA polymerase, also demonstrates a preference for natural purine (B94841) nucleotides over their 7-deazapurine counterparts in mixtures, although it accepts 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7GdTP) more readily than 7-deaza-2'-deoxyadenosine triphosphate (c7AdTP) or 7-deaza-2'-deoxyinosine (B13846120) triphosphate (c7IdTP). seela.netnih.gov In fact, c7GdTP can completely substitute dGTP in PCR amplification, whereas c7AdTP and c7IdTP require the presence of the corresponding natural purine triphosphates. seela.netnih.gov

The following table summarizes the competitive incorporation of various C7-substituted 7-deazapurine dNTPs in the presence of their natural counterparts by Bst polymerase.

Modified dNTPC7 SubstituentNatural CounterpartIncorporation of Modified Nucleotide (%)
dG7DTPHdGTP33-42
dGMeTPMethyldGTP33-42
dGViTPVinyldGTP33-42
dAMeTPMethyldATP35
dAViTPVinyldATP70-76
dAETPEthynyldATP70-76
dAPhTPPhenyldATP70-76

Correlation Between C7 Modification and Recognition by Restriction Enzymes

The modification of the major groove of DNA through the incorporation of 7-deazapurine nucleotides has profound implications for its recognition by restriction endonucleases. These enzymes typically make specific contacts within the major groove, and the substitution of the N7 atom of purines with a C-H group can disrupt these critical interactions, often leading to the inhibition of DNA cleavage.

The absence of the N7 nitrogen atom, a key hydrogen bond acceptor, is a primary reason for the observed resistance of modified DNA to many restriction enzymes. seela.netnih.gov For example, DNA containing 7-deaza-2'-deoxyguanosine (c7Gd) is protected from hydrolysis by over 20 out of 28 studied endodeoxyribonucleases. seela.netnih.gov However, this protection is not universal, as a handful of enzymes, including Mae III, Rsa I, Hind III, Pvu II, and Taq I, can still cleave the modified DNA. seela.netnih.gov

Similarly, DNA containing 7-deazaadenine (c7Ad) also confers protection against certain restriction enzymes, though it is generally considered less efficient in this regard, partly because its incorporation into DNA is often incomplete. seela.netnih.gov Studies have shown that while most restriction enzymes tested can efficiently cleave DNA with 7-deazaadenine, some, like ScaI and EcoRI, are blocked. acs.org The introduction of a bulkier substituent at the C7 position, such as an acetylene (B1199291) group, further expands the range of inhibited enzymes to include AfeI, PvuII, and PstI. acs.org

The following table provides a summary of the effects of 7-deazapurine modifications on the activity of various restriction enzymes.

Restriction EnzymeRecognition SequenceActivity on DNA with 7-deazaguanineActivity on DNA with 7-deazaadenine
EcoRIG'AATTCInhibitedInhibited
PvuIICAG'CTGActiveActive
RsaIGT'ACActiveActive
HindIIIA'AGCTTActive-
PstICTGCA'G-Active
SacIGAGCT'C-Active
ScaIAGT'ACT-Inhibited
SphIGCATG'C-Active
KpnIGGTAC'C-Active
AfeIAGC'GCT-Partially Active

Influence of Deazapurine Modifications on Nucleic Acid Hybridization Properties

The stability of the DNA double helix is a critical factor in virtually all genetic processes. Modifications to the constituent nucleobases can significantly impact this stability. The introduction of substituents at the C7 position of 7-deazapurines has been shown to have a notable effect on the hybridization properties of nucleic acids, often leading to an increase in the thermal stability of the duplex.

This stabilization is generally attributed to two main factors: increased polarizability of the nucleobase and the hydrophobic character of the substituent. nih.gov For example, the incorporation of a propynyl (B12738560) group at the C7 position of 8-aza-7-deazapurines has a positive effect on DNA duplex stability. nih.gov In fact, propynyl residues at the 7-position of these analogs are generally more stabilizing than when placed at the 5-position of pyrimidine (B1678525) bases. nih.gov The stabilization effect of a C7-propynyl group is also greater than that of a C7-bromo substituent. nih.gov

The introduction of a vinyl group at the C7 position of 7-deazaguanine has also been shown to increase the melting temperature (Tm) of an oligonucleotide duplex by 2.1°C compared to its unmodified counterpart. This stabilization is primarily due to a favorable enthalpy change resulting from increased π-stacking between the vinyl group and the flanking base.

However, the effect of C7 modifications on duplex stability can be context-dependent. While the introduction of one or a few alkyne-modified adenine (B156593), guanine (B1146940), or uracil (B121893) bases can sometimes have a destabilizing effect, a higher density of such modifications tends to lead to increased duplex stability, where the enhanced π-π stacking interactions overcome any steric hindrance.

The table below presents a comparison of the melting temperatures (Tm) of oligonucleotide duplexes containing C7-modified 7-deazapurines versus their unmodified counterparts.

Oligonucleotide SequenceModificationTm (°C)ΔTm (°C)
5'-TTT GGT TGT TT-3'Unmodified (Guanine)38.6-
5'-TTT GGT T(7-deazaG)T TT-3'7-deazaGuanine38.60.0
5'-TTT GGT T(7-vinyl-7-deazaG)T TT-3'7-vinyl-7-deazaGuanine40.7+2.1
5'-d(CGCGAATTCGCG)-3'Unmodified59.1-
5'-d(CGCGA(7-deazaA)TTCGCG)-3'7-deazaAdenine53.2-5.9

Exploring the Effects of Steric and Electronic Changes at C7 on Biochemical Activity

The biochemical activity of 7-deazapurine nucleoside triphosphate analogs is intricately linked to the steric and electronic properties of the substituent at the C7 position. These properties directly influence the interactions of the modified nucleotide with enzymes and its behavior within the nucleic acid duplex.

Electronic Effects: The replacement of the N7 atom with a C-H group in the 7-deazapurine core fundamentally alters the electronic landscape of the major groove. The N7 atom in natural purines is a hydrogen bond acceptor and contributes to the negative electrostatic potential of the major groove. Its removal and the introduction of a less electronegative carbon atom reduce this negative potential. acs.org This electronic perturbation is a key factor in the reduced recognition by many restriction enzymes that rely on specific hydrogen bonding interactions with the N7 atom for their activity. seela.netnih.gov

Furthermore, the introduction of π-electron-containing substituents, such as vinyl, ethynyl, or phenyl groups, at the C7 position can lead to enhanced substrate efficiency for DNA polymerases. nih.gov This is attributed to favorable cation-π interactions with positively charged amino acid residues in the polymerase's active site, an interaction that is electronic in nature. nih.gov The electron-donating or -withdrawing nature of the C7 substituent can also influence the fluorescence properties of these analogs, with electron-donating groups generally increasing fluorescence.

Steric Effects: The size and shape of the C7 substituent play a crucial role in how the modified nucleotide is accommodated within an enzyme's active site and the DNA double helix. While there is significant space in the major groove that can accommodate even bulky substituents, steric hindrance can become a factor. nih.gov For instance, while a methyl group at C7 of 7-deazaguanine is well-tolerated and maintains the B-DNA structure, the isomeric 8-methyl-7-deazaguanine can induce a transition to a Z-DNA conformation, highlighting the sensitivity of DNA structure to the precise placement of even small substituents. rsc.org

Emerging Frontiers and Future Directions in 7 Deazapurine Nucleoside Triphosphate Research

Development of Novel 7-Deazapurine Analogs with Enhanced Specificity or Functionality

The C7 position of the 7-deazapurine core provides a unique site for chemical modification, allowing for the introduction of a wide array of functional groups without disrupting the Watson-Crick base pairing. nih.gov This has led to the development of numerous analogs with tailored properties.

Researchers have successfully synthesized 7-deazapurine nucleosides with diverse substituents at the C7 position, including alkyl, alkenyl, alkynyl, aryl, and hetaryl groups. researchgate.net For instance, 7-hetaryl-7-deazaadenosines have shown promising cytostatic effects. nih.gov The introduction of these modifications can enhance the binding affinity of the nucleotide to enzymes or alter the stability of the resulting nucleic acid duplexes. nih.gov

A significant area of development involves the synthesis of 7-substituted 7-deazapurine cyclic dinucleotides (CDNs). These molecules are important second messengers in innate immunity, activating the stimulator of interferon genes (STING) pathway. acs.org By modifying the C7 position, researchers have created CDN analogs with enhanced binding affinity to human STING, demonstrating the potential for developing novel immunotherapies. acs.org

Furthermore, the development of "fleximer" analogs of 8-aza-7-deazapurine nucleosides has expanded the chemical space of these compounds, leading to the discovery of potential antibacterial agents. nih.govmdpi.com These flexible analogs offer new possibilities for designing molecules that can interact with a broader range of biological targets.

Table 1: Examples of Novel 7-Deazapurine Analogs and their Potential Applications

Analog ClassC7-Substituent ExamplesPotential ApplicationReference
7-Aryl-7-deazaadenosinesPhenyl, ThienylAnticancer, Antiviral nih.govacs.org
7-Alkynyl-7-deazaadenosinesEthynylAntiviral researchgate.net
7-Deazapurine Cyclic DinucleotidesHalogen, Alkyl, PhenylSTING Agonists for Immunotherapy acs.org
8-Aza-7-deazapurine FleximersVaried heterocyclic structuresAntibacterial nih.govmdpi.com
7-Propargylamino-7-deaza-dATPPropargylaminoNucleic Acid Labeling and Engineering aatbio.comjenabioscience.com

Applications in Advanced Nucleic Acid Engineering and Synthetic Biology

7-Deazapurine nucleoside triphosphates are valuable tools for nucleic acid engineering due to their efficient incorporation into DNA and RNA by various polymerases. nih.govacs.org This allows for the creation of modified nucleic acids with unique properties and functionalities.

One of the key applications is in the enzymatic synthesis of DNA with altered characteristics. For example, the incorporation of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP) can fully replace dGTP in PCR, resulting in a DNA fragment that is resistant to cleavage by many restriction endonucleases. nih.govnih.gov This property is useful for protecting DNA from degradation and for studying DNA-protein interactions. nih.gov The substitution of the N7 atom with a CH group alters the major groove of the DNA, which can impact the binding of proteins and other molecules. nih.govnih.gov

In the realm of synthetic biology, 7-deazapurine analogs are being used to expand the genetic alphabet and create alternative genetic systems. nih.gov By replacing the natural purines with 7-deazapurine counterparts, researchers are exploring the functional consequences of a modified genetic code. vanderbilt.edu This research could lead to the development of novel organisms with enhanced properties or the ability to produce new biomaterials.

Furthermore, 7-deazapurine nucleotides functionalized with reactive groups, such as propargylamino moieties, serve as platforms for post-synthetic modification of nucleic acids. aatbio.comacs.org These "clickable" modifications allow for the attachment of fluorescent dyes, biotin, or other labels, facilitating the development of advanced diagnostic probes and tools for studying nucleic acid localization and dynamics. aatbio.com

Interdisciplinary Research Integrating Chemical Biology and Biophysics

The unique properties of 7-deazapurine nucleotides have fostered interdisciplinary research at the intersection of chemical biology and biophysics. The replacement of the N7 atom with a carbon not only provides a site for chemical modification but also alters the electronic and steric properties of the nucleobase, leading to changes in the biophysical characteristics of nucleic acids. nih.govnih.gov

Studies have shown that the incorporation of 7-deazapurine analogs can affect the stability of DNA duplexes. While some modifications can be destabilizing, others, such as certain 7-aryl substituents, can enhance duplex stability. nih.gov Biophysical techniques, such as thermal denaturation studies and computational modeling, are being used to understand the structural basis for these effects. vanderbilt.eduacs.org For instance, research on locked nucleic acid (LNA) analogs of 7-deazapurines has highlighted the critical role of the glycosidic torsion angle in duplex stability. acs.orgresearchgate.net

The interaction of 7-deazapurine-modified nucleic acids with proteins is another active area of investigation. The absence of the N7 hydrogen bond acceptor in the major groove can significantly alter the recognition and binding of proteins that interact with this part of the DNA. nih.govnih.gov This has been exploited to probe DNA-protein interactions and to design nucleic acids that are resistant to enzymatic cleavage. nih.gov

Moreover, the fluorescent properties of some polycyclic fused 7-deazapurine nucleosides are being explored for the development of novel biophysical probes. acs.orgnih.gov These intrinsic fluorophores can be used to study nucleic acid conformation and dynamics without the need for external labels.

Exploration of New Enzymatic Systems and Pathways Involving 7-Deazapurine Nucleotides

The utility of 7-deazapurine nucleoside triphosphates is intrinsically linked to their recognition and processing by enzymes. A significant research effort is focused on exploring and engineering enzymatic systems that can efficiently incorporate these modified nucleotides into nucleic acids.

A variety of DNA and RNA polymerases have been shown to accept 7-substituted 7-deazapurine dNTPs as substrates. acs.org Kinetic studies have revealed that some modified nucleotides, particularly those with 7-phenyl substituents, can be even better substrates for certain polymerases than their natural counterparts due to a higher affinity for the enzyme's active site. acs.org This promiscuity of polymerases is crucial for the broad applicability of these analogs in molecular biology techniques.

Recent advancements in enzymatic DNA synthesis are leveraging 7-deazapurine nucleotides. For example, engineered terminal deoxynucleotidyl transferase (TdT) enzymes are being used in novel methods for de novo DNA synthesis that employ modified dNTPs, including 7-deazapurines with linker attachments. acs.orgacs.org

Furthermore, enzymatic transglycosylation reactions catalyzed by enzymes like purine (B94841) nucleoside phosphorylase (PNP) are being explored for the synthesis of novel 7-deazapurine nucleoside analogs. mdpi.commdpi.comnih.gov This chemo-enzymatic approach offers a powerful and often more stereoselective alternative to purely chemical synthesis routes.

The discovery and characterization of novel enzymes that can synthesize or modify 7-deazapurine nucleotides will continue to be a key driver of innovation in this field, potentially uncovering new biological pathways and enabling the development of next-generation biotechnological tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.